molecular formula C14H15F3N2O2 B2633090 6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034535-96-9

6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2633090
CAS RN: 2034535-96-9
M. Wt: 300.281
InChI Key: FXCGCBVAPYKWLR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the chemical formula C5H5N . It also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group . The compound also appears to contain a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .


Molecular Structure Analysis

The compound seems to have a complex structure with multiple functional groups. The pyridine ring and the trifluoromethyl group contribute to the molecule’s polarity, while the carboxylic acid group can form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxylic acid group. Pyridine rings can undergo electrophilic substitution reactions . The trifluoromethyl group is generally considered to be stable and resistant to reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring, the trifluoromethyl group, and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound under discussion is closely related to various research interests in synthetic chemistry, particularly involving spirocyclic and pyridine derivatives. Research in this domain focuses on the synthesis of novel compounds that could serve as intermediates or active molecules in the development of pharmaceuticals or materials with unique properties. For example, research has explored the synthesis of CF3-containing 2-pyridone derivatives through novel redox reactions, demonstrating the synthetic potential of related compounds for preparing a wide variety of 2-pyridone derivatives with good to moderate yields (Sosnovskikh, Barabanov, & Usachev, 2003). Similarly, studies on heterospirocyclic compounds and their use as dipeptide synthons illustrate the utility of spirocyclic structures in peptide synthesis, offering new avenues for drug design and development (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organometallic Chemistry

In organometallic chemistry, the versatility of related compounds is highlighted through one-pot processes that transform alkenylpyridines into spiro-linked carboxylates, demonstrating the compound’s relevance in creating complex structures efficiently (Fraenkel, Chow, Liang, Song, & Gallucci, 2012). This showcases the broader applicability of such compounds in facilitating complex synthetic routes.

Molecular Design and Pharmacological Potential

Further, research into the pharmacological potential of spirocyclic and pyridine derivatives is significant, with studies focusing on their application in developing new therapeutics. For instance, the discovery of potent nonbile acid FXR agonists for treating nonalcoholic steatohepatitis highlights the therapeutic potential of compounds within this chemical space (Carpenter et al., 2021). This illustrates the relevance of such compounds in addressing unmet medical needs through innovative molecular design.

Material Science and Luminescence Studies

Additionally, the synthesis of novel conjugated europium complexes with related structural frameworks emphasizes the exploration of these compounds in material sciences, particularly in creating materials with unique luminescent properties (An et al., 2003). This suggests the potential of such compounds in the development of new materials for optical applications.

Future Directions

The use of pyridine rings in medicinal chemistry is a well-established practice, and research into new synthetic methods and applications is ongoing . The trifluoromethyl group is also of interest in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

6-[3-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-3-1-6-18-11(9)19-7-10(12(20)21)13(8-19)4-2-5-13/h1,3,6,10H,2,4-5,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGCBVAPYKWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid

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